Cas no 101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- structure
101236-51-5 structure
Nombre del producto:4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
Número CAS:101236-51-5
MF:C30H36O7
Megavatios:508.602649688721
CID:156290
PubChem ID:180948

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
    • Kushenol M
    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-,(2R,3R)- (9CI)
    • 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-,[2R-[2a,3b,8(R*)]]-
    • (2R,3R)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4- hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
    • 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
    • HY-N8094
    • 101236-51-5
    • DTXSID20906015
    • FS-7686
    • CS-0139941
    • AKOS040761960
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
    • DA-54705
    • (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
    • Renchi: 1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
    • Clave inchi: AMIPWEKLJVRITL-XRRXVPKJSA-N
    • Sonrisas: O1[C@H](C2C=CC(=CC=2O)O)[C@H](C(C2C(=C(C/C=C(\C)/C)C(=C(C1=2)C[C@H](C(=C)C)C/C=C(\C)/C)O)O)=O)O

Atributos calculados

  • Calidad precisa: 508.246
  • Masa isotópica única: 508.246
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 8
  • Complejidad: 871
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 127A^2
  • Xlogp3: 7.2

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 737.7°Cat760mmHg
  • Punto de inflamación: 240.1°C
  • índice de refracción: 1.618
  • Disolución: Insuluble (4.2E-4 g/L) (25 ºC),

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Biosynth
BEA23651-1 mg
Kushenol M
101236-51-5
1mg
$130.00 2023-01-05
Biosynth
BEA23651-5 mg
Kushenol M
101236-51-5
5mg
$422.50 2023-01-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4400-10 mg
Kushenol M
101236-51-5
10mg
¥4914.00 2022-04-26
Biosynth
BEA23651-50 mg
Kushenol M
101236-51-5
50mg
$2,028.00 2023-01-05
TargetMol Chemicals
TN4400-10mg
Kushenol M
101236-51-5
10mg
¥ 4914 2024-07-20
A2B Chem LLC
AE28419-5mg
Kushenol M
101236-51-5 96.5%
5mg
$719.00 2024-04-20
Biosynth
BEA23651-25 mg
Kushenol M
101236-51-5
25mg
$1,267.50 2023-01-05
Biosynth
BEA23651-10 mg
Kushenol M
101236-51-5
10mg
$676.00 2023-01-05
TargetMol Chemicals
TN4400-10 mg
Kushenol M
101236-51-5 98%
10mg
¥ 4,914 2023-07-11

4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Literatura relevante

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